N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a carbazole moiety linked to a biphenyl structure through a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target the hippo pathway, specifically inducing the phosphorylation of lats1 and yap1/taz .
Mode of Action
It can be inferred that the compound interacts with its targets (lats1 and yap1/taz) by inducing their phosphorylation . This interaction could lead to changes in the activity of these targets, potentially suppressing cell viability .
Biochemical Pathways
The compound is likely to affect the Hippo signaling pathway, given its interaction with LATS1 and YAP1/TAZ . The Hippo pathway plays a crucial role in organ size control and tumorigenesis, among other cellular functions . Changes in this pathway could have significant downstream effects, potentially influencing cell proliferation, apoptosis, and other cellular processes .
Result of Action
It has been suggested that similar compounds can suppress cell viability both in vitro and in mouse xenografts by targeting the hippo pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated carbazole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where the amine group of the carbazole derivative reacts with a carboxylic acid derivative of biphenyl.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives with increased hydrogenation.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Major Products
Oxidation: Carbazolones and other oxygenated derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c29-26(21-13-11-20(12-14-21)19-6-2-1-3-7-19)27-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)28-25/h1-3,6-7,10-16,28H,4-5,8-9,17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUQMCMJBTVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.